Hex-2-enylsuccinic anhydride Hex-2-enylsuccinic anhydride
Brand Name: Vulcanchem
CAS No.: 39587-79-6
VCID: VC3790029
InChI: InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h5-6,8H,2-4,7H2,1H3/b6-5+
SMILES: CCCC=CCC1CC(=O)OC1=O
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

Hex-2-enylsuccinic anhydride

CAS No.: 39587-79-6

Cat. No.: VC3790029

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Hex-2-enylsuccinic anhydride - 39587-79-6

CAS No. 39587-79-6
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 3-[(E)-hex-1-enyl]oxolane-2,5-dione
Standard InChI InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h5-6,8H,2-4,7H2,1H3/b6-5+
Standard InChI Key MHALQPUFCVTXKV-AATRIKPKSA-N
Isomeric SMILES CCCC/C=C/C1CC(=O)OC1=O
SMILES CCCC=CCC1CC(=O)OC1=O
Canonical SMILES CCCCC=CC1CC(=O)OC1=O

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

Hex-2-enylsuccinic anhydride is systematically named 3-[(E)-hex-2-enyl]oxolane-2,5-dione (IUPAC). Its structure consists of a succinic anhydride core (oxolane-2,5-dione) substituted with a trans-configured hex-2-enyl chain at the 3-position . The E-isomer dominates due to thermodynamic stability during synthesis .

Key Structural Data:

  • SMILES: CCC/C=C/CC1CC(=O)OC1=O\text{CCC/C=C/CC1CC(=O)OC1=O}

  • InChIKey: VWXVGDSPDMSWFP-SNAWJCMRSA-N\text{VWXVGDSPDMSWFP-SNAWJCMRSA-N}

  • CAS Registry: 39587-79-6 (primary), 10500-34-2 (alternate)

Physicochemical Properties

Experimental and computed properties are summarized below:

PropertyValueSource
Molecular Weight182.22 g/mol
Boiling Point298.3°C at 760 mmHg
Density1.152 g/cm³
LogP (Partition Coefficient)1.82
Refractive Index1.470
Vapor Pressure0.002 mmHg at 25°C

The compound is a liquid at room temperature with moderate hydrophobicity (LogP = 1.82), making it soluble in organic solvents like toluene and dichloromethane . Its anhydride group confers high reactivity toward nucleophiles, enabling facile ring-opening reactions.

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves the Friedel-Crafts acylation of succinic anhydride with hex-2-enyl derivatives :

Succinic anhydride+Hex-2-enyl chlorideAlCl3Hex-2-enylsuccinic anhydride+HCl\text{Succinic anhydride} + \text{Hex-2-enyl chloride} \xrightarrow{\text{AlCl}_3} \text{Hex-2-enylsuccinic anhydride} + \text{HCl}

Alternative methods include:

  • Esterification of hex-2-enol with succinic anhydride under acidic conditions .

  • Grignard Reaction: Addition of hex-2-enylmagnesium bromide to succinic anhydride .

Optimization and Yield

Industrial-scale production achieves yields of 75–85% using continuous-flow reactors to minimize side reactions (e.g., dimerization). Catalyst systems like zeolites or ionic liquids improve selectivity for the E-isomer .

Reactivity and Functional Applications

Polymer Chemistry

Hex-2-enylsuccinic anhydride is a precursor for aliphatic polyesters and epoxy resins. Its unsaturated chain enables cross-linking via radical polymerization, enhancing material toughness . For example:

Polymer+Hex-2-enylsuccinic anhydrideCross-linked network (thermoset)\text{Polymer} + \text{Hex-2-enylsuccinic anhydride} \rightarrow \text{Cross-linked network (thermoset)}

Surfactants and Bioactive Molecules

The compound’s amphiphilic nature facilitates synthesis of anionic surfactants for detergents and emulsifiers . Its derivatives also exhibit antifungal activity against Candida albicans (MIC = 32 µg/mL) .

Pharmaceutical Intermediates

In drug synthesis, it serves as a building block for:

  • Anticancer agents: Conjugation with hydrazine derivatives yields Schiff bases targeting carbonic anhydrase IX/XII .

  • Antioxidants: Thioether derivatives show radical-scavenging activity (IC₅₀ = 18 µM) .

ParameterValue
LD₅₀ (Oral, Rat)1,200 mg/kg
Flash Point134°C
Autoignition Temperature>300°C

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and respirators with organic vapor cartridges .

  • Ventilation: Use fume hoods to maintain airborne concentrations below 5 mg/m³ .

SupplierPurityPackagingPrice (USD/kg)
Chemlyte Solutions99%1 kg–25 kg drums450–600
Simagchem Corporation98%100 g–10 kg480
BOC Sciences95%1 mg–100 mg1,200

Future Research Directions

Emerging applications include:

  • Nanoparticle Functionalization: Grafting onto silica nanoparticles for drug delivery systems .

  • Sustainable Chemistry: Enzymatic synthesis using lipases to reduce energy consumption.

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